molecular formula C25H29N3O4S B2362815 N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-59-4

N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2362815
CAS RN: 878058-59-4
M. Wt: 467.58
InChI Key: JPUWLRWWPVIEEB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Potential

  • Synthesis and Antibacterial Activity : A study by Iqbal et al. (2017) explored the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, focusing on their antibacterial potentials. Among these, a compound with a 2-methylphenyl group showed notable inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

  • Antibacterial and Antifungal Activities : Khan et al. (2019) synthesized and characterized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, revealing significant antibacterial, antifungal, and anthelmintic activities. The compounds were also promising as potential fingerprint agents (Khan et al., 2019).

Synthesis and Chemical Structure

  • Synthesis Techniques and Analysis : Guillaume et al. (2003) described a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting techniques for removing unwanted by-products and achieving high yield (Guillaume et al., 2003).

Anticancer Potential

  • Cytotoxic Effects on Cancer Cell Lines : A study by Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins, including compounds similar in structure to N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. These compounds showed significant cytotoxicity against hepatic cancer cell lines, with promising safety margins (Eldeeb et al., 2022).

Cholinesterase Inhibition

  • Activity Against Cholinesterase Enzymes : Khalid (2012) synthesized a series of derivatives including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide, which exhibited promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Khalid, 2012).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-18-9-8-11-21(19(18)2)26-24(29)17-33(31,32)23-15-28(22-12-5-4-10-20(22)23)16-25(30)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16-17H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUWLRWWPVIEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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